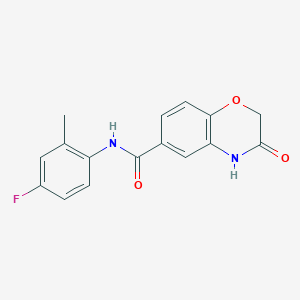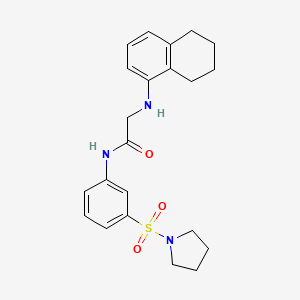
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a chemical compound that is widely used in scientific research. It is also known as GSK-3 inhibitor VIII and has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
作用機序
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of GSK-3 by N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide leads to the activation of the Wnt/β-catenin pathway, which has been found to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects in animal models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. It is also relatively easy to synthesize and has good solubility in various organic solvents. However, there are some limitations to using this compound in lab experiments. It has poor aqueous solubility, which can make it difficult to use in some assays. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Additionally, research can be conducted to improve the solubility and reduce the cost of this compound, which can increase its utility in lab experiments.
合成法
The synthesis of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the reaction of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-amino-5-methylphenol to yield the final product. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-6-11(17)3-4-12(9)19-16(21)10-2-5-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBJJWTRHQFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)
![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)